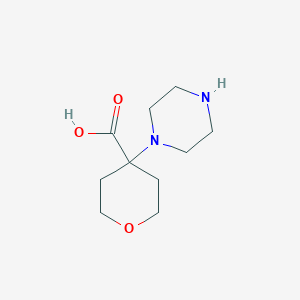

4-(Piperazin-1-YL)oxane-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-piperazin-1-yloxane-4-carboxylic acid |

InChI |

InChI=1S/C10H18N2O3/c13-9(14)10(1-7-15-8-2-10)12-5-3-11-4-6-12/h11H,1-8H2,(H,13,14) |

InChI Key |

CPIXFSXTRFCDAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C(=O)O)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 4-(Piperazin-1-YL)oxane-4-carboxylic acid Core Structure

The synthesis of the 4-(piperazin-1-yl)oxane-4-carboxylic acid framework is a process that involves the sequential construction of the oxane ring system followed by the stereospecific introduction of both the carboxylic acid and piperazine (B1678402) groups at the C4 position. This creates a quaternary carbon center, a structural feature that necessitates specific synthetic strategies.

Synthesis of the Oxane Ring System

The formation of the saturated six-membered oxygen-containing heterocycle, known as oxane or tetrahydropyran (B127337) (THP), is the foundational step. The stability and prevalence of the THP ring in biologically active molecules have led to the development of numerous synthetic methods. nih.gov

The construction of the tetrahydropyran ring can be achieved through various cyclization strategies. rsc.org A commercially viable method for creating a key precursor involves the reaction of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.com This reaction, a classic example of a Williamson ether synthesis followed by intramolecular cyclization, directly yields diethyl tetrahydropyran-4,4-dicarboxylate. This particular intermediate is crucial as it establishes the necessary substitution pattern at the 4-position of the oxane ring.

| Reactant 1 | Reactant 2 | Product | Key Transformation |

|---|---|---|---|

| Diethyl malonate | Bis(2-chloroethyl) ether | Diethyl tetrahydropyran-4,4-dicarboxylate | Intramolecular Williamson ether synthesis |

Other general, well-established methods for forming the tetrahydropyran ring include Prins cyclizations, hetero-Diels–Alder reactions, and ring-closing metathesis. nih.govbeilstein-journals.orgntu.edu.sg The Prins cyclization, for example, involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form an oxocarbenium ion, which then undergoes cyclization. ntu.edu.sgnih.gov While versatile, the direct formation of the 4,4-disubstituted pattern from the diethyl malonate reaction is often more efficient for this specific target structure. ijprajournal.com

The introduction of the carboxylic acid group at the C4 position is intrinsically linked to the cyclization strategy. By using a malonic ester derivative in the cyclization step, two carboxylate functionalities are installed at the C4 position simultaneously. ijprajournal.com The resulting diethyl tetrahydropyran-4,4-dicarboxylate serves as a versatile precursor. ijprajournal.comgoogle.com

From this intermediate, one of the ester groups can be selectively hydrolyzed and decarboxylated to produce tetrahydropyran-4-carboxylic acid. ijprajournal.comgoogle.com However, for the synthesis of 4-(piperazin-1-yl)oxane-4-carboxylic acid, the 4,4-disubstituted intermediate is not decarboxylated. Instead, one functional group is transformed into the carboxylic acid, while the other is used as a handle to introduce the piperazine ring.

A more direct route to the final alpha-amino acid structure involves utilizing a different precursor, tetrahydropyran-4-one. The carboxylic acid functionality is then created in a later step following the introduction of the piperazine nitrogen and a nitrile group, as seen in the Strecker synthesis. researchgate.net

Incorporation of the Piperazine Moiety

With the oxane ring established, the next critical phase is the incorporation of the piperazine ring at the C4 position. This step must be accomplished while also creating the carboxylic acid group at the same carbon atom.

The most direct method for constructing the 4-(piperazin-1-yl)oxane-4-carboxylic acid structure is a variation of the Strecker amino acid synthesis. This pathway uses tetrahydropyran-4-one as the starting material. The reaction proceeds through a series of nucleophilic additions.

First, piperazine, acting as a nitrogen nucleophile, attacks the carbonyl carbon of tetrahydropyran-4-one. researchgate.netresearchgate.net This is followed by the addition of a cyanide source, such as hydrogen cyanide (HCN) or potassium cyanide (KCN). The reaction sequence results in the formation of an α-aminonitrile, specifically 4-(piperazin-1-yl)oxane-4-carbonitrile. The final step is the hydrolysis of the nitrile functional group under acidic or basic conditions, which yields the desired carboxylic acid. researchgate.net This method efficiently creates the quaternary α-amino acid center in a single synthetic sequence from the ketone.

This strategy is analogous to the synthesis of related piperidine-based structures, where a Strecker-type condensation of a piperidone with an amine and HCN is used to produce anilino-nitriles, which are subsequently hydrolyzed. researchgate.net

| Starting Material | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Tetrahydropyran-4-one | 1. Piperazine 2. Cyanide source (e.g., KCN) | 4-(Piperazin-1-yl)oxane-4-carbonitrile | 4-(Piperazin-1-YL)oxane-4-carboxylic acid (after hydrolysis) |

Reductive amination is a powerful and common method for forming carbon-nitrogen bonds, typically by reacting a ketone or aldehyde with an amine in the presence of a reducing agent. nih.govnih.gov A direct reductive amination of tetrahydropyran-4-one with piperazine using a reducing agent like sodium triacetoxyborohydride (B8407120) would yield 4-(piperazin-1-yl)tetrahydropyran. nih.gov

While this reaction successfully attaches the piperazine moiety to the oxane ring, it does not concurrently install the carboxylic acid group at the C4 position. The product of this reaction lacks the crucial carboxyl functionality. Therefore, while reductive amination is a cornerstone of amine synthesis, the standard protocol is not suitable for the direct, one-pot synthesis of 4-(piperazin-1-yl)oxane-4-carboxylic acid. For this specific target, a multi-step approach would be required if starting with reductive amination, making the Strecker synthesis a more convergent and efficient strategy. researchgate.net

Derivatization and Functionalization Strategies

The chemical architecture of 4-(piperazin-1-yl)oxane-4-carboxylic acid offers multiple sites for synthetic manipulation. Strategies can be broadly categorized into those targeting the piperazine nitrogen atoms and those modifying the carboxylic acid group. Such modifications are instrumental in exploring the structure-activity relationships (SAR) of derivatives.

Selective Functionalization of Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms that can be selectively functionalized. This selectivity is often achieved through the use of protecting groups, which temporarily block one nitrogen to allow for reaction at the other. researchgate.net The ability to introduce different substituents at each nitrogen atom significantly expands the chemical space accessible from this scaffold.

Orthogonal protecting groups are essential for the stepwise functionalization of the two piperazine nitrogens. researchgate.netresearchgate.net These groups can be removed under specific and non-interfering conditions, allowing for the sequential introduction of various substituents. researchgate.netbiosynth.com This strategy is a cornerstone in the synthesis of complex molecules where precise control over the substitution pattern is required. researchgate.net

Commonly employed orthogonal protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. The Boc group is labile to acidic conditions, while the Z group is typically removed by catalytic hydrogenation. This differential reactivity allows for the selective deprotection and subsequent derivatization of one nitrogen atom in the presence of the other protected nitrogen.

Table 1: Examples of Orthogonal Protecting Groups in Piperazine Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| Benzyloxycarbonyl | Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

This table provides examples of common orthogonal protecting groups and their respective cleavage conditions.

One of the most prevalent modifications of the piperazine nitrogens is the formation of amide bonds through acylation reactions. researchgate.net This transformation is typically achieved by reacting the piperazine nitrogen with a carboxylic acid, acyl chloride, or acid anhydride (B1165640). researchgate.netluxembourg-bio.com The resulting amides are often crucial for biological activity, as the amide bond can participate in hydrogen bonding interactions with biological targets.

A variety of coupling reagents can be employed to facilitate amide bond formation from carboxylic acids, such as carbodiimides (e.g., DCC, EDC) often in the presence of additives like HOBt to suppress side reactions and reduce racemization. luxembourg-bio.com Alternatively, the carboxylic acid can be activated by conversion to a more reactive species like an acyl chloride or anhydride prior to reaction with the piperazine. nih.govyoutube.com

Beyond acylation, the piperazine nitrogens can undergo sulfonylation to form sulfonamides. This is typically accomplished by reacting the piperazine with a sulfonyl chloride in the presence of a base. Sulfonamides are another important functional group in medicinal chemistry, known for their ability to mimic amides and engage in specific interactions with protein targets.

Furthermore, the reaction of the piperazine nitrogen with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas. nih.gov Alternatively, reaction with chloroformates or other activated carbonate species yields carbamates. organic-chemistry.orgnih.gov Both ureas and carbamates introduce additional hydrogen bonding capabilities and can significantly influence the molecule's properties. Zirconium(IV)-catalyzed exchange processes have been developed as an efficient method for the synthesis of carbamates and ureas. organic-chemistry.org

Modifications of the Carboxylic Acid Group

The carboxylic acid functionality on the oxane ring is another key site for derivatization, providing a handle for the introduction of a wide array of functional groups.

The carboxylic acid can be readily converted to its corresponding ester through esterification. This reaction is typically carried out by treating the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com Esterification can be used to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule, which can be beneficial for cell permeability.

Similarly, the carboxylic acid can be transformed into an amide via amidation. lookchemmall.comresearchgate.net This involves reacting the carboxylic acid with an amine, often facilitated by the same coupling reagents used for the acylation of the piperazine nitrogens. researchgate.netluxembourg-bio.com This modification introduces another site for hydrogen bonding and can be used to append various substituents to the core structure.

Solid-Phase and Combinatorial Synthesis Approaches

The structure of 4-(piperazin-1-yl)oxane-4-carboxylic acid is well-suited for solid-phase synthesis (SPS) and combinatorial chemistry, which are powerful techniques for the rapid generation of large numbers of related compounds for screening. 5z.comnih.gov In a typical solid-phase approach, the scaffold can be anchored to a polymer resin through one of its functional groups, allowing for sequential reactions to be performed with easy purification by simple filtration and washing of the resin. 5z.comnih.gov

For instance, the carboxylic acid group could be attached to a Wang or Rink amide resin, leaving the piperazine nitrogen free for derivatization. 5z.com Alternatively, one of the piperazine nitrogens could be protected (e.g., with a Boc group) and the other used for attachment to the resin, freeing the carboxylic acid for subsequent reactions. nih.gov This strategy enables the systematic modification of the molecule at its diversification points.

The generation of diverse compound libraries from the 4-(piperazin-1-yl)oxane-4-carboxylic acid scaffold is based on its two distinct points for chemical modification. This dual functionality allows for the creation of a matrix of products by reacting a set of building blocks at one position with another set of building blocks at the second position. 5z.comnih.gov

A common strategy involves a "split-and-pool" synthesis. nih.gov In this method, a resin-bound scaffold is split into multiple portions. Each portion is reacted with a different building block (e.g., various sulfonyl chlorides or acyl chlorides reacting with the piperazine nitrogen). nih.govdiva-portal.org The portions are then pooled, mixed, and split again for the next reaction step (e.g., amide bond formation at the carboxylic acid site with a variety of amines). nih.govdiva-portal.org This process can generate thousands of discrete compounds efficiently. 5z.com The selection of building blocks is crucial for maximizing the chemical and structural diversity of the library, aiming to cover a broad "drug-like" physicochemical property space. 5z.com For example, a library of 160 distinct compounds was successfully produced from a 4-phenyl-2-carboxy-piperazine scaffold by combining eight different sulfonyl/acid chlorides with ten different amines. nih.govdiva-portal.org

| Library Design Parameter | Example Implementation with 4-(Piperazin-1-YL)oxane-4-carboxylic acid | Potential Diversity |

| Scaffold | 4-(Piperazin-1-YL)oxane-4-carboxylic acid | Core structure providing 3D orientation |

| Diversification Point 1 | Piperazine Nitrogen (N-4) | Acylation, Sulfonylation, Alkylation, Reductive Amination |

| Reagents for Point 1 | Library of diverse acyl chlorides, sulfonyl chlorides, aldehydes | Hundreds of variations |

| Diversification Point 2 | Carboxylic Acid | Amide bond formation, Esterification |

| Reagents for Point 2 | Library of diverse primary/secondary amines, alcohols | Hundreds of variations |

| Resulting Library | Matrix of N-substituted, amide/ester derivatives | Potentially thousands of unique compounds |

Automation and high-throughput techniques are essential for efficiently managing the large number of reactions involved in combinatorial library synthesis. mdpi.com Automated synthesizers can perform repetitive tasks such as reagent addition, mixing, washing, and filtration in a parallel format, significantly increasing productivity.

For a library based on 4-(piperazin-1-yl)oxane-4-carboxylic acid, parallel synthesis platforms can be used to conduct multiple amide coupling or N-alkylation reactions simultaneously in multi-well plates. mdpi.com Each well functions as a separate reaction vessel, allowing for the rapid generation of an array of derivatives. High-throughput screening (HTS) campaigns were instrumental in the discovery of drugs like Letermovir, which also contains a piperazine moiety, highlighting the power of these approaches. nih.gov The transition of synthetic methods from batch to continuous flow conditions is another consideration, which can offer improved control over reaction parameters and facilitate scalability. mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final 4-(piperazin-1-yl)oxane-4-carboxylic acid derivatives are critical steps to ensure their chemical identity and purity for subsequent analytical or biological evaluation. nih.govnih.govaidic.it The choice of technique depends on the physicochemical properties of the compound, such as polarity, solubility, and stability, as well as the nature of the impurities.

Chromatographic methods are the most widely used techniques for the purification of piperazine and oxane derivatives. nih.govmdpi.com

Flash Chromatography: This is a standard method for routine purification of reaction intermediates and final products on a preparative scale. mdpi.com Using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., heptane/ethyl acetate (B1210297) or dichloromethane/methanol), compounds can be separated based on their polarity. mdpi.com

High-Performance Liquid Chromatography (HPLC): For high-purity compounds required for biological testing or as analytical standards, preparative reversed-phase HPLC (RP-HPLC) is often the method of choice. mdpi.com A C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation of basic (piperazine) and acidic (carboxylic acid) compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for analyzing the purity of library members and confirming their molecular weight. nih.govdiva-portal.org Analysis of a 160-member library based on a piperazine scaffold by LC-MS showed an average purity of 82%. nih.govdiva-portal.org

Crystallization is a powerful technique for obtaining highly pure compounds and is the definitive method for structure elucidation via X-ray crystallography. nih.gov The zwitterionic potential and polarity of 4-(piperazin-1-yl)oxane-4-carboxylic acid and its derivatives can make crystallization challenging, but several methods can be employed.

Solvent Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at room temperature, leading to the formation of crystals. nih.gov

Anti-Solvent Addition: In this technique, the compound is dissolved in a solvent in which it is highly soluble. A second solvent (the anti-solvent), in which the compound is poorly soluble but which is miscible with the first solvent, is then slowly added to induce precipitation and crystallization. nih.gov

Salt Formation: For compounds with both acidic and basic centers, forming a salt can often improve crystallinity. For instance, treating the piperazine nitrogen with an acid like HCl can yield a hydrochloride salt, which may have more favorable crystal packing properties. google.comgoogle.com Conversely, forming a salt of the carboxylic acid with a base can also be effective.

| Technique | Principle | Application to 4-(Piperazin-1-YL)oxane-4-carboxylic acid | Reference |

| Flash Chromatography | Separation based on polarity on a solid support (e.g., silica gel). | Purification of synthetic intermediates and final non-polar to moderately polar derivatives. | mdpi.com |

| Preparative HPLC | High-resolution separation based on partitioning between a stationary (e.g., C18) and a mobile phase. | Final purification of polar compounds to achieve high purity (>95%). | mdpi.com |

| Solvent Evaporation | Slow removal of solvent from a saturated solution to induce crystal growth. | A primary method for attempting crystallization from various solvents. | nih.gov |

| Anti-Solvent Crystallization | Inducing supersaturation and precipitation by adding a solvent of poor solubility. | Useful when slow evaporation is ineffective; requires careful selection of solvent/anti-solvent pairs. | nih.gov |

| Salt Formation | Altering physicochemical properties by forming a salt to enhance crystallinity. | Formation of hydrochloride or other salts to improve crystal quality. | google.comgoogle.com |

Structure Activity Relationship Sar Studies

Conformational Analysis of the 4-(Piperazin-1-YL)oxane-4-carboxylic acid Scaffold

The six-membered piperazine (B1678402) ring, a cornerstone of many biologically active compounds, typically adopts a chair conformation to minimize steric strain. researchgate.net However, the presence of substituents on the nitrogen atoms can influence this preference, potentially leading to the adoption of boat or twist-boat conformations. semanticscholar.orgmdpi.com In the case of 4-(Piperazin-1-YL)oxane-4-carboxylic acid, the substitution at the N1 position by the oxane ring and the potential for further substitution at the N4 position are critical determinants of the piperazine ring's conformation.

NMR studies on N-substituted piperazines have revealed that the interconversion between different chair conformations can be influenced by the nature of the substituents. nih.govnih.gov The presence of bulky or electron-withdrawing groups can raise the energy barrier for ring inversion, leading to distinct conformers at room temperature. nih.govrsc.org This conformational restriction can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, thereby enhancing its affinity for the target. The boat conformation, while generally less stable, can be necessary to accommodate fused ring systems or to facilitate specific intermolecular interactions within a binding pocket. mdpi.com

The conformational state of the piperazine ring directly affects the spatial orientation of the substituents on its nitrogen atoms. This, in turn, dictates how the molecule presents itself to its biological target. A shift from a chair to a boat conformation, for instance, would significantly alter the relative positions of the oxane-carboxylic acid moiety and any substituent at the N4 position, potentially leading to a dramatic change in biological activity.

The oxane, or tetrahydropyran (B127337), ring is another key structural feature of the scaffold. Like the piperazine ring, the oxane ring also predominantly exists in a chair conformation to alleviate torsional strain. chempedia.info The flexibility of the tetrahydropyran ring has been shown to be a crucial factor in the potency of some therapeutic agents, as it can allow the molecule to adapt to the topography of the enzyme's active site. nih.gov

In the context of 4-(Piperazin-1-YL)oxane-4-carboxylic acid, the piperazine and carboxylic acid groups are attached to the same carbon atom of the oxane ring. This geminal disubstitution pattern will have a significant impact on the local geometry and may influence the preferred puckering of the oxane ring. The interplay between the conformational preferences of the piperazine and oxane rings will ultimately define the three-dimensional space occupied by the molecule and its potential for effective target engagement.

Influence of Substituents on Molecular Interactions and Biological Activity

The two nitrogen atoms of the piperazine ring are key handles for chemical modification and have a profound impact on the molecule's biological activity. nih.gov The nature of the substituents at the N1 and N4 positions can dictate the molecule's affinity and selectivity for its target. nih.govmdpi.com

Substituents on the piperazine ring can influence activity through several mechanisms:

Steric Effects : The size and shape of the substituent can either promote or hinder binding to the target. Bulky groups may be necessary to occupy a specific hydrophobic pocket in the receptor, or they may clash with the protein surface, leading to reduced affinity. nih.gov

Electronic Effects : The electron-donating or electron-withdrawing nature of the substituent can alter the basicity of the piperazine nitrogens. This can affect the strength of ionic interactions with acidic residues in the binding site. researchgate.net

Lipophilicity : The addition of lipophilic or hydrophilic groups can modulate the molecule's ability to cross cell membranes and its distribution in the body. Increased lipophilicity can sometimes lead to enhanced activity. mdpi.com

Studies on various classes of piperazine-containing drugs have demonstrated the critical role of N-substituents in determining their pharmacological profile. nih.govlookchem.comnih.gov For instance, in a series of rifamycin (B1679328) derivatives, the N-alkyl group on the piperazine ring was found to influence the drug's interaction with lipid membranes, which could explain differences in their clinical performance. nih.gov Similarly, in a series of acaricidal phenylpiperazine derivatives, the nature of the substituent on the second nitrogen atom significantly impacted the compound's potency. researchgate.net

The following table summarizes the general effects of different types of substituents at the piperazine nitrogen atoms on biological activity, based on findings from various studies on piperazine derivatives.

| Substituent Type | General Effect on Biological Activity | Potential Interactions |

|---|---|---|

| Small Alkyl Groups (e.g., methyl, ethyl) | Can modulate lipophilicity and steric bulk, potentially improving membrane permeability and target binding. nih.gov | Van der Waals interactions in hydrophobic pockets. |

| Aryl Groups (e.g., phenyl, substituted phenyl) | Can introduce π-π stacking interactions and allow for further substitution to probe the binding site. mdpi.com | Hydrophobic and π-π stacking interactions. |

| Acyl Groups (e.g., benzoyl) | Can act as hydrogen bond acceptors and introduce conformational constraints due to the amide bond. nih.gov | Hydrogen bonding, dipole-dipole interactions. |

| Sulfonyl Groups | Can act as hydrogen bond acceptors and increase polarity. | Hydrogen bonding, electrostatic interactions. |

While modifications at the piperazine nitrogen atoms are more common, substituents on the oxane ring can also play a significant role in modulating biological activity. The introduction of substituents on the oxane ring can influence the molecule's conformation, polarity, and potential for hydrogen bonding.

The strategic placement of functional groups on the oxane ring can lead to:

Enhanced Target Interactions : The addition of hydrogen bond donors or acceptors can create new interactions with the biological target, thereby increasing binding affinity.

Altered Physicochemical Properties : Substituents can change the molecule's solubility, lipophilicity, and metabolic stability.

Conformational Control : Bulky substituents can lock the oxane ring into a specific conformation, which may be more favorable for binding.

For example, in a series of antiviral compounds, the introduction of different substituents on a flavonoid core containing an oxazine (B8389632) ring had a significant impact on their activity. researchgate.net This highlights the potential for fine-tuning the biological profile of the 4-(Piperazin-1-YL)oxane-4-carboxylic acid scaffold through modifications on the oxane ring.

The carboxylic acid group is a crucial pharmacophoric element in a vast number of drugs and biologically active molecules. researchgate.netwiley-vch.de Its ability to exist in both protonated and deprotonated (carboxylate) forms at physiological pH allows it to participate in a variety of essential interactions with biological targets. researchgate.net

The key roles of the carboxylic acid group in target recognition include:

Ionic Interactions : The negatively charged carboxylate can form strong salt bridges with positively charged amino acid residues such as arginine and lysine (B10760008) in the binding site. researchgate.net

Hydrogen Bonding : Both the carbonyl oxygen and the hydroxyl group of the carboxylic acid can act as hydrogen bond acceptors and donors, respectively, forming a network of interactions that stabilize the ligand-receptor complex. researchgate.net

Metal Chelation : In metalloenzymes, the carboxylate group can coordinate with the metal ion in the active site. acs.org

The mode of binding of the carboxylate group (monodentate vs. bidentate) can also influence binding affinity and selectivity. acs.orgnih.gov In a monodentate interaction, only one of the carboxylate oxygens interacts with the target, while in a bidentate interaction, both oxygens are involved. acs.orgrsc.org The preferred binding mode is often dependent on the specific geometry of the binding pocket and the nature of the interacting residues. nih.gov

The critical role of the carboxylic acid group is underscored by the fact that its replacement or modification often leads to a significant loss of biological activity. rsc.orgnih.gov Therefore, in the 4-(Piperazin-1-YL)oxane-4-carboxylic acid scaffold, this functional group is likely to be a primary determinant of its interaction with its biological target.

Stereochemical Considerations and Enantioselectivity in Biological Recognition

Following extensive literature reviews and database searches, it has been determined that there is currently no publicly available scientific research or data pertaining to the stereochemical considerations and enantioselectivity of 4-(Piperazin-1-YL)oxane-4-carboxylic acid in biological recognition.

The synthesis, chiral resolution, and differential biological activities of the enantiomers of this specific compound have not been reported in peer-reviewed journals, patents, or other scientific communications. Consequently, detailed research findings, structure-activity relationship (SAR) studies focusing on its stereoisomers, and data tables illustrating enantiomeric potency differences cannot be provided.

The crucial role of stereochemistry in pharmacology is well-established, where enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. However, in the case of 4-(Piperazin-1-YL)oxane-4-carboxylic acid, the scientific community has not yet published studies that would allow for an analysis of these aspects.

Therefore, a discussion on how the spatial arrangement of substituents around the chiral center(s) of 4-(Piperazin-1-YL)oxane-4-carboxylic acid influences its interaction with biological targets is not possible at this time.

Molecular Interactions and Biological Targets

Mechanisms of Interaction with Biological Macromolecules

The interaction of piperazine (B1678402) derivatives with biological macromolecules is governed by their distinct structural features. The piperazine ring, typically in a chair conformation, can serve as a central scaffold connecting different pharmacophoric groups, such as an aryl group and a functionalized side chain. nih.gov This arrangement allows these molecules to engage with binding sites on proteins through a combination of hydrophobic, hydrogen bonding, and ionic interactions.

Piperazine derivatives are well-established ligands for aminergic G protein-coupled receptors (GPCRs), which play crucial roles in the central nervous system (CNS). nih.gov Their versatility allows for the fine-tuning of affinity and selectivity toward specific receptor subtypes.

G Protein-Coupled Receptors (GPCRs): The arylpiperazine structure is a versatile template for designing ligands that target various GPCRs, including opioid receptors. nih.gov For instance, certain 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure antagonists for μ, δ, and κ opioid receptors, demonstrating low nanomolar potencies. nih.gov The binding of these ligands can be allosterically modulated by ions; physiological concentrations of sodium have been shown to attenuate agonist binding at many class A GPCRs. nih.gov

Dopamine (B1211576) Receptors: The piperazine scaffold is a key component in numerous ligands targeting dopamine D2 and D3 receptors, which are significant in the treatment of various neurological and psychiatric disorders. acs.org Derivatives such as N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have been synthesized and shown to possess high affinity for these receptors. acs.orgnih.gov The well-known atypical antipsychotic, aripiprazole, is an arylpiperazine that demonstrates the complex binding modes these compounds can adopt within dopamine receptor subtypes. nih.gov

Serotonin (B10506) Receptors: A vast number of piperazine derivatives have been developed as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT7 subtypes. nih.govnih.gov These compounds are integral to the discovery of drugs for depression and anxiety. nih.gov For example, 5-methyl-8-(4-methyl-piperazin-1-yl)-4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide is a potent 5-HT1B receptor ligand with an inhibition constant (Ki) of 0.8 nM. nih.gov The affinity of these ligands is influenced by the nature of the aryl group, the length of the alkyl spacer, and the terminal chemical moiety. nih.gov

Chemokine Receptors: Chemokine receptors, such as CC chemokine receptor 5 (CCR5), are GPCRs involved in inflammatory processes. While direct links to 4-(piperazin-1-yl)oxane-4-carboxylic acid are not established, the principle of GPCR antagonism by related molecules is well-documented. Modified chemokine ligands can act as functional antagonists at CCR5, highlighting the potential for piperazine-like structures to modulate inflammatory cell migration. nih.gov

| Compound/Class | Target Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| {4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}carboxamide derivative (4v) | Dopamine D3 | 1.6 nM | nih.gov |

| 5-Methyl-8-(4-methyl-piperazin-1-yl)-4-oxo-4H-chromene-2-carboxylic acid derivative | Serotonin 5-HT1B | 0.8 nM | nih.gov |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (38) | Dopamine D3 | 0.5 nM | acs.org |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (38) | Dopamine D2L | 76.4 nM | acs.org |

The piperazine nucleus is also a key structural element in the design of various enzyme inhibitors.

Cyclooxygenase (COX) and Lipoxygenase (LOX): Dual inhibition of COX and 5-lipoxygenase (LOX) is a strategy for developing anti-inflammatory agents. bohrium.com Synthesized aryl piperazine derivatives have demonstrated the ability to inhibit both 5-hLOX and COX-2. bohrium.com Similarly, series of pyrrolo[3,4-c]pyrrole (B14788784) derivatives containing a piperazine moiety have been investigated for their inhibitory activity against COX-1, COX-2, and LOX. mdpi.com Research on 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives also points to the potential for piperazine-containing acids to act as COX inhibitors. researchgate.net

Dipeptidyl Peptidase-IV (DPP-IV): Inhibition of DPP-IV is a therapeutic approach for managing type 2 diabetes. pensoft.net Numerous piperazine-based compounds have been designed and synthesized as potent DPP-IV inhibitors. nih.govresearchgate.net For instance, a novel derivative, 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine, was identified as a potential DPP-IV inhibitor. nih.gov Molecular docking studies suggest these compounds bind effectively to the active site of the DPP-IV enzyme. nih.gov Piperazine sulfonamides have also shown promise as DPP-IV inhibitors, with their activity influenced by the electronic properties of substituents on the phenylsulfonyl group. srce.hr

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Aryl piperazine derivatives | 5-hLOX / COX-2 | Dual Inhibition | bohrium.com |

| 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (2g) | DPP-IV | Potent Inhibitor | nih.gov |

| Piperazine sulfonamide derivatives | DPP-IV | 11.2 to 22.6 % inhibition at 100 µmol L–1 | srce.hr |

| 1,2,4-triazole derivative (16) | 5-LOX | IC50 = 0.71 μM | nih.gov |

The binding of a ligand to its protein target is a complex process defined by specific molecular interactions. For piperazine derivatives, these interactions are multifaceted. In the context of GPCRs, arylpiperazines can function as bitopic ligands, simultaneously engaging with the primary (orthosteric) binding pocket and a secondary (allosteric) pocket, which can enhance affinity and selectivity. nih.gov

For enzyme targets, binding is often characterized by specific contacts within the active site. Docking studies of piperazine-based DPP-IV inhibitors have highlighted the importance of interactions with key amino acid residues such as ARG-125, ASN-710, and PHE-357 for potent inhibition. researchgate.net

Furthermore, the pharmacokinetic properties of these compounds are influenced by their binding to transport proteins like serum albumin. Studies using fluorescence quenching have been employed to determine the binding constants (Kb) and the number of binding sites for piperazine derivatives with bovine serum albumin (BSA), providing insight into how these molecules might be distributed and transported in vivo. mdpi.com For one piperazine-substituted BODIPY-anthracene dyad, a binding constant (Kb) of 9.6 × 10^4 M−1 was determined with BSA. mdpi.com

Identification of Potential Biological Targets

Discovering the specific biological targets of a novel compound is a critical step in drug development and involves a variety of sophisticated techniques.

The initial identification of a compound's biological activity often relies on screening campaigns. A common and effective strategy is the high-throughput screening (HTS) of large small-molecule libraries against a specific biological target. This approach was successfully used to identify a piperazine-1-thiourea compound as an inhibitor of human phosphoglycerate dehydrogenase (PHGDH) from a library of over 400,000 molecules. documentsdelivered.com

Another productive method involves screening existing in-house libraries of previously synthesized compounds. This allows for rapid preliminary biochemical testing to identify "hit compounds" that can then be structurally optimized to improve potency and selectivity for a desired molecular target. nih.gov Additionally, computational methods such as virtual screening and combinatorial library design are increasingly used to predict and identify potential interactions between novel compounds and known biological targets. nih.gov

Once a compound is shown to interact with a biological target, further studies are conducted to understand its impact on broader biochemical pathways.

Inflammatory Pathways: Compounds that inhibit COX and LOX enzymes directly interfere with the arachidonic acid metabolic pathway. nih.gov This inhibition curtails the production of prostaglandins (B1171923) and leukotrienes, which are potent lipid mediators of inflammation. nih.govmdpi.com

Glucose Metabolism: Inhibitors of DPP-IV impact the incretin (B1656795) pathway, which is crucial for glucose homeostasis. By preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these inhibitors enhance insulin (B600854) secretion from pancreatic beta cells and suppress glucagon (B607659) release, thereby helping to control blood glucose levels. pensoft.netsrce.hr

Neurological Pathways: Ligands that modulate dopamine and serotonin receptors can affect a wide range of neurological and psychiatric pathways. Piperazine derivatives, through their action on these receptors, can influence signaling cascades involved in mood, cognition, and motor control. nih.govnih.gov

Insights from Analogue Activity and Known Ligands

Analysis of structurally related compounds reveals that the piperazine moiety frequently serves as a key pharmacophore, engaging in crucial interactions with biological macromolecules. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, under physiological conditions, become protonated and form ionic bonds. researchgate.net This versatility allows piperazine-containing molecules to bind to a diverse range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.net

For instance, numerous piperazine derivatives have been identified as potent ligands for various neurotransmitter receptors in the CNS. ijrrjournal.com The structural similarity of 4-(Piperazin-1-yl)oxane-4-carboxylic acid to known antipsychotic and antidepressant drugs suggests a potential for interaction with dopamine and serotonin receptors. researchgate.net Furthermore, the piperazine scaffold is a common feature in antihistamine medications, indicating a possible affinity for histamine (B1213489) receptors. rsc.org

The anticancer potential of piperazine derivatives is another area of significant research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. researchgate.net The presence of the piperazine ring can contribute to improved water solubility and target affinity of these inhibitors. researchgate.net

Moreover, the antimicrobial and antifungal activities of piperazine derivatives are well-documented. acgpubs.orgnih.gov These compounds can interfere with microbial cellular processes, highlighting the potential for 4-(Piperazin-1-yl)oxane-4-carboxylic acid to be investigated as a novel anti-infective agent.

The oxane-4-carboxylic acid moiety, while less extensively studied in combination with piperazine, is recognized as a valuable fragment in medicinal chemistry. The tetrahydropyran (B127337) ring can serve as a rigid scaffold to orient functional groups for optimal receptor interaction, and the carboxylic acid group can participate in hydrogen bonding or ionic interactions with target proteins.

To further elucidate the potential biological activities of 4-(Piperazin-1-yl)oxane-4-carboxylic acid, a review of known ligands for various biological targets that incorporate either the piperazine or a related saturated heterocyclic carboxylic acid motif is insightful. The following tables summarize the activities of selected analogue compounds.

Table 1: Biological Activity of Selected Piperazine Analogues

| Analogue Compound | Biological Target/Activity | Reported Findings |

|---|---|---|

| Various N-aryl and N-alkyl piperazines | Anticancer (e.g., Kinase inhibition) | Demonstrate broad anticancer activities by targeting various kinases involved in cell proliferation and survival. researchgate.net |

| Piperazine-containing antipsychotics (e.g., derivatives of Clozapine) | Dopamine and Serotonin Receptors | Act as antagonists or partial agonists at dopamine (D2) and serotonin (5-HT2A) receptors, forming the basis for their use in treating schizophrenia. researchgate.net |

| Piperazine-based antihistamines (e.g., derivatives of Cetirizine) | Histamine H1 Receptor | Exhibit inverse agonist activity at the H1 receptor, leading to the alleviation of allergy symptoms. ijrrjournal.com |

| Various substituted piperazines | Antibacterial and Antifungal | Show significant activity against a range of bacterial and fungal strains by disrupting essential cellular processes. acgpubs.orgnih.gov |

Table 2: Biological Relevance of Saturated Heterocyclic Carboxylic Acid Analogues

| Analogue Compound | Biological Target/Activity | Reported Findings |

|---|---|---|

| Piperidine-4-carboxylic acid derivatives | GABA Receptor Modulators | Act as agonists or antagonists at GABA receptors, influencing neuronal inhibition in the CNS. |

| Tetrahydropyran-4-carboxylic acid amides | Enzyme Inhibition (e.g., Tyrosinase) | Some amide derivatives show inhibitory activity against enzymes like tyrosinase, suggesting potential applications in areas like dermatology. nih.gov |

| Substituted oxane and thiane (B73995) carboxylic acids | Metabolic Enzyme Targets | Investigated as inhibitors of various metabolic enzymes due to their ability to mimic natural substrates. |

Computational Chemistry and Modeling

Molecular Docking Studies of 4-(Piperazin-1-YL)oxane-4-carboxylic acid and its Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 4-(Piperazin-1-YL)oxane-4-carboxylic acid, might interact with a biological target, typically a protein or a nucleic acid.

Ligand-Target Complex Formation and Binding Pose Prediction

The initial step in a molecular docking study involves the preparation of both the ligand and the target receptor. For a molecule like 4-(Piperazin-1-YL)oxane-4-carboxylic acid, this would entail generating its three-dimensional structure and optimizing its geometry using quantum mechanical or molecular mechanics methods. The target receptor's structure, often obtained from a protein data bank, is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Computational docking algorithms then explore a multitude of possible binding poses of the ligand within the active site of the receptor. These algorithms generate various conformations of the ligand and position them within the binding pocket, evaluating the steric and energetic favorability of each pose. For instance, in studies of other piperazine (B1678402) derivatives, docking simulations have been used to predict their binding modes with receptors such as the 5-HT2A receptor and the androgen receptor nih.govmdpi.com. The predicted binding pose for 4-(Piperazin-1-YL)oxane-4-carboxylic acid would likely involve key interactions mediated by its functional groups: the piperazine nitrogen atoms, the oxane oxygen, and the carboxylic acid group. These groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the amino acid residues of the target protein.

A hypothetical docking study of 4-(Piperazin-1-YL)oxane-4-carboxylic acid might reveal interactions similar to those observed for other heterocyclic compounds. The carboxylic acid moiety, for example, could form strong hydrogen bonds with basic residues like arginine or lysine (B10760008), or coordinate with a metal ion in the active site. The piperazine ring, a common pharmacophore, could engage in a variety of interactions, including hydrogen bonds and van der Waals contacts, depending on the nature of the binding pocket mdpi.com.

Assessment of Binding Affinity and Specificity

Once a set of potential binding poses is generated, a scoring function is employed to rank them. Scoring functions estimate the binding affinity (or binding free energy) of the ligand-target complex. A lower docking score generally indicates a more favorable binding interaction. These scores are calculated based on various energetic terms, including van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties.

The binding affinity of 4-(Piperazin-1-YL)oxane-4-carboxylic acid and its derivatives would be compared to that of known inhibitors or endogenous ligands of the target receptor to assess their potential potency. For example, in a study on piperazine derivatives targeting the androgen receptor, binding affinities were reported in the range of -7.1 to -7.5 kcal/mol nih.gov.

Specificity, the ability of a ligand to bind to its intended target with higher affinity than to other receptors, is a critical aspect of drug design. In silico methods can assess specificity by docking the compound against a panel of different receptors. A compound that shows a significantly better docking score for the target of interest compared to off-targets is predicted to have higher specificity, which can translate to a better safety profile.

| Derivative | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 4-(Piperazin-1-YL)oxane-4-carboxylic acid | Target A | -8.2 | Arg12, Asp45, Phe89 |

| Derivative 1 (Methyl ester) | Target A | -7.5 | Arg12, Phe89, Tyr92 |

| Derivative 2 (Amide) | Target A | -8.5 | Arg12, Asp45, Asn90, Phe89 |

| 4-(Piperazin-1-YL)oxane-4-carboxylic acid | Off-Target B | -5.1 | Leu33, Val56 |

This table presents hypothetical data for illustrative purposes, based on typical results from molecular docking studies of similar compounds.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Protein-Ligand Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

For the 4-(Piperazin-1-YL)oxane-4-carboxylic acid-protein complex, an MD simulation would be initiated from the best-docked pose. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a specific period, typically on the nanosecond to microsecond timescale, allowing the complex to relax and explore its conformational space.

Analysis of the MD trajectory can provide valuable insights. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be involved in ligand binding. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, over the course of the simulation, providing a more accurate picture of the binding stability than static docking poses alone mdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including 4-(Piperazin-1-YL)oxane-4-carboxylic acid and its derivatives, a dataset of molecules with experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, volume).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicate the model's predictive power. For instance, a QSAR study on arylpiperazine derivatives reported a model with an R² of 0.8483 and a Q² of 0.7122, suggesting a reliable predictive model nih.gov.

Descriptor Analysis for Structural Optimization

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds. Furthermore, the analysis of the descriptors included in the model can provide valuable insights into the structural features that are important for activity. For example, if a descriptor related to hydrophobicity is positively correlated with activity, it suggests that increasing the lipophilicity of the molecule may lead to more potent compounds. Conversely, if a descriptor related to molecular size is negatively correlated, it indicates that smaller molecules are preferred.

| Descriptor | Coefficient | Interpretation (Hypothetical) |

| LogP (Lipophilicity) | +0.5 | Increased lipophilicity is favorable for activity. |

| Molecular Weight | -0.2 | Smaller molecules tend to be more active. |

| Hydrogen Bond Donors | +0.8 | More hydrogen bond donors enhance activity. |

| Topological Polar Surface Area | -0.4 | Lower polar surface area is associated with higher activity. |

This table presents a hypothetical QSAR model to illustrate how descriptor analysis can guide structural optimization.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational strategies employed to explore vast chemical libraries and identify promising lead compounds. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

The design of new analogues of 4-(piperazin-1-yl)piperidine-4-carboxylic acid often begins with the development of a pharmacophore model based on known active compounds. This model typically includes key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, which are crucial for molecular recognition at the biological target. The versatile structure of piperazine allows for easy modification to fit these pharmacophoric requirements. nih.gov

For instance, in the design of novel dopamine (B1211576) D2 and D3 receptor ligands, the N-arylpiperazine subunit is often preserved as a core pharmacophoric element. mdpi.com Modifications are then introduced to other parts of the molecule, such as replacing an alkyl spacer with a more rigid interphenylene spacer, to enhance conformational restriction and interaction with the receptor. mdpi.com

A common strategy involves using a fragment-assembly approach combined with bioisosteric replacement principles. nih.gov For example, the carboxylic acid moiety can be replaced with other acidic groups or converted into esters, amides, or hydroxamic acids to modulate activity and selectivity. A study on piperazine-2-carboxylic acid derivatives demonstrated that converting the carboxylic acid to hydroxamic acids or carboxamides resulted in more potent and selective inhibitors of butyrylcholinesterase (BChE). nih.gov

The following table illustrates how modifications to the core structure, guided by pharmacophore models, can influence biological activity.

| Compound ID | Core Scaffold | Modification | Target | Activity (Ki or IC50) |

| 4c | 1,4-bisbenzylpiperazine-2-carboxylic acid | 4-chlorobenzyl substitution | Acetylcholinesterase (AChE) | Ki = 10.18 µM nih.gov |

| 7b | 1,4-bisbenzylpiperazine-2-hydroxamic acid | 2-chlorobenzyl substitution | Butyrylcholinesterase (BChE) | Ki = 1.6 nM nih.gov |

| 23h | Piperazine derivative | Fragment assembly | CCR5 | IC50 = 6.29 µM nih.gov |

This table is for illustrative purposes and synthesizes data from multiple research contexts to demonstrate the principles of analogue design.

Virtual screening is a computational technique that involves screening large libraries of chemical compounds against a biological target to identify potential hits. This can be done using either ligand-based or structure-based approaches. In ligand-based virtual screening, a pharmacophore model derived from known active molecules, such as those containing the piperazine-carboxylic acid scaffold, is used to search for other molecules with similar features.

Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein. Molecular docking simulations are performed to predict how well different molecules bind to the target's active site. nih.gov This method has been successfully used to identify piperazine derivatives as inhibitors of human acetylcholinesterase by predicting their binding to both the peripheral anionic site and the catalytic site of the enzyme. nih.gov

The piperazine ring is considered a "privileged structure" in medicinal chemistry because it is found in a wide variety of biologically active compounds and can interact with multiple targets. nih.govmdpi.comnih.gov Its physicochemical properties, such as good water solubility and oral bioavailability, make it an attractive scaffold for drug design. nih.gov Consequently, virtual screening of compound libraries often yields a significant number of hits containing the piperazine moiety.

The table below presents examples of bioactive molecules that are structurally related to the piperazine-carboxylic acid core and have been identified through various screening and design strategies.

| Bioactive Molecule Class | Core Structure | Biological Target(s) | Therapeutic Area |

| N-Arylpiperazines | N-phenylpiperazine | Dopamine and Serotonin (B10506) Receptors | Neurodegenerative Diseases mdpi.com |

| Piperazine-based CCR5 Antagonists | Piperazine | CCR5 | HIV nih.gov |

| Piperazine Carboxamides | Piperazine carboxamide | Bacterial enzymes | Antibacterial researchgate.net |

| Vindoline-piperazine Conjugates | Piperazine linked to Vindoline | Tubulin | Anticancer nih.gov |

This table provides a summary of various classes of bioactive molecules containing the piperazine scaffold, highlighting the versatility of this structural motif.

In-Depth Analysis of 4-(Piperazin-1-yl)oxane-4-carboxylic acid Reveals Data Scarcity

Initial research into the chemical compound 4-(Piperazin-1-yl)oxane-4-carboxylic acid, also known by its IUPAC name 4-(piperazin-1-yl)tetrahydro-2H-pyran-4-carboxylic acid and CAS number 1179759-96-6, indicates a significant lack of publicly available scientific data. Despite its listing by several chemical suppliers, a thorough search of scientific literature and spectral databases did not yield specific research findings or detailed analytical data required for a comprehensive scientific article.

The requested article structure, focusing on detailed analytical and characterization techniques, necessitates access to specific experimental results, which are currently unavailable in published resources. The required sections and subsections are as follows:

Analytical and Characterization Techniques in Research

Without access to peer-reviewed studies detailing the synthesis and characterization of 4-(Piperazin-1-yl)oxane-4-carboxylic acid, it is not possible to provide the specific, data-driven content, including data tables and detailed research findings, as per the instructions. The generation of such an article would require speculative information, which falls outside the scope of scientifically accurate reporting.

Further investigation into related compounds, such as various piperazine (B1678402) derivatives and tetrahydropyran-4-carboxylic acid, can provide general principles of how such a molecule might be analyzed. For instance, the structural elucidation of similar compounds frequently employs a combination of spectroscopic and spectrometric techniques. ijprajournal.com However, direct application of these general principles to create specific data for the target compound would be inappropriate and scientifically unsound.

Therefore, due to the absence of specific research data for 4-(Piperazin-1-yl)oxane-4-carboxylic acid in the public domain, the creation of a detailed and scientifically accurate article as requested cannot be fulfilled at this time.

Analytical and Characterization Techniques for 4-(Piperazin-1-YL)oxane-4-carboxylic acid Remain Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, specific analytical and characterization techniques for the chemical compound 4-(Piperazin-1-YL)oxane-4-carboxylic acid are not detailed in publicly available research. As a result, a thorough, informative, and scientifically accurate article based on the requested outline focusing solely on this compound cannot be generated at this time.

The investigation sought to uncover detailed research findings on the chromatographic methods for purity assessment and quantification, as well as derivatization strategies for enhanced analytical detection of this specific molecule. However, the search did not yield any studies providing specific methodologies such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) conditions, nor any derivatization protocols developed for 4-(Piperazin-1-YL)oxane-4-carboxylic acid.

While general analytical methods for compounds containing piperazine or carboxylic acid functional groups are well-documented, the strict requirement to focus solely on "4-(Piperazin-1-YL)oxane-4-carboxylic acid" prevents the inclusion of such generalized information. The absence of specific data for this compound in the scientific domain makes it impossible to fulfill the request for detailed research findings and data tables as outlined.

Further research or internal documentation from entities synthesizing or working with this compound would be required to provide the specific analytical and characterization details requested.

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is fundamental to enabling extensive research on 4-(Piperazin-1-YL)oxane-4-carboxylic acid and its derivatives. Future efforts in this domain could focus on several key areas. The exploration of green chemistry principles would be paramount, aiming to utilize environmentally benign solvents and reagents to minimize the ecological footprint of the synthesis. Furthermore, the development of one-pot synthesis methodologies could significantly streamline the production process, enhancing efficiency and reducing costs. mdpi.com

Microwave-assisted organic synthesis is another promising avenue, offering the potential for accelerated reaction times and improved yields. mdpi.com Additionally, the application of flow chemistry could provide a scalable and continuous manufacturing process, crucial for potential future commercialization. Research into stereoselective synthesis will also be critical to isolate and study the biological activities of individual enantiomers, as stereochemistry often plays a pivotal role in pharmacological effects.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, increased safety | Use of biodegradable solvents, catalytic reactions |

| One-Pot Synthesis | Increased efficiency, reduced waste | Tandem and domino reaction sequences |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Optimization of reaction conditions |

| Flow Chemistry | Scalability, precise reaction control | Reactor design and optimization |

| Stereoselective Synthesis | Access to single enantiomers, improved potency | Chiral catalysts and auxiliaries |

Advanced SAR and Lead Optimization Studies

A systematic investigation of the Structure-Activity Relationships (SAR) of 4-(Piperazin-1-YL)oxane-4-carboxylic acid is essential for identifying and refining its therapeutic potential. nih.gov Future research should involve the synthesis of a diverse library of analogues to probe the effects of structural modifications on biological activity.

Key areas for modification include the piperazine (B1678402) ring, where substitution at the N4-position could modulate target binding and pharmacokinetic properties. The oxane ring also presents opportunities for modification, such as altering ring size or introducing substituents to influence conformation and lipophilicity. The carboxylic acid group is a critical pharmacophore that can be esterified or converted to amides to explore prodrug strategies or alter binding interactions. Computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable in rationally guiding the design of new derivatives and predicting their activity. nih.gov

Diversification of Biological Target Spectrum

While the initial biological targets of 4-(Piperazin-1-YL)oxane-4-carboxylic acid may be under investigation, a broad screening approach could unveil a wider range of potential therapeutic applications. High-throughput screening (HTS) against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could identify novel activities. nih.gov

Based on the structural motifs present, several target classes warrant particular attention. The piperazine scaffold is a common feature in many centrally active agents, suggesting potential applications in neurology and psychiatry. nih.govdntb.gov.ua The presence of the carboxylic acid group also suggests potential interactions with targets that recognize acidic moieties, such as certain classes of enzymes and transport proteins. nih.govnih.gov Phenotypic screening in various disease models, such as cancer and infectious diseases, could also uncover unexpected therapeutic utilities. nih.govresearchgate.net

| Potential Target Class | Rationale for Investigation |

| G-Protein Coupled Receptors (GPCRs) | Piperazine is a known scaffold for GPCR ligands. |

| Kinases | The scaffold may be adaptable for ATP-competitive inhibition. nih.gov |

| Proteases | The carboxylic acid could interact with active site residues. |

| Ion Channels | Piperazine derivatives have shown activity at various ion channels. |

| Nuclear Receptors | Potential for modulation of gene transcription. |

Development of Chemical Probes and Tools for Biological Research

Beyond its direct therapeutic potential, 4-(Piperazin-1-YL)oxane-4-carboxylic acid and its derivatives could be developed into valuable chemical probes to investigate biological processes. nih.gov The synthesis of fluorescently labeled or biotinylated analogues would enable visualization and pull-down experiments to identify cellular targets and interaction partners.

Radiolabeled versions of the compound could be employed in positron emission tomography (PET) imaging to study its in vivo distribution and target engagement. nih.gov Furthermore, photoaffinity-labeled probes could be used to covalently label and identify the binding sites of its biological targets. These chemical tools would be instrumental in elucidating the mechanism of action and validating the therapeutic potential of this compound class.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.